

(S,R,R)-VH032: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (S,R,R)-VH032

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(S,R,R)-VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, playing a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of its chemical structure, properties, and its role in the VHL-HIF-1 α signaling pathway, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

(S,R,R)-VH032 is a synthetic molecule designed to mimic the binding of the hypoxia-inducible factor 1 α (HIF-1 α) to VHL. Its specific stereochemistry is critical for its high-affinity binding.

Table 1: Physicochemical Properties of VH032

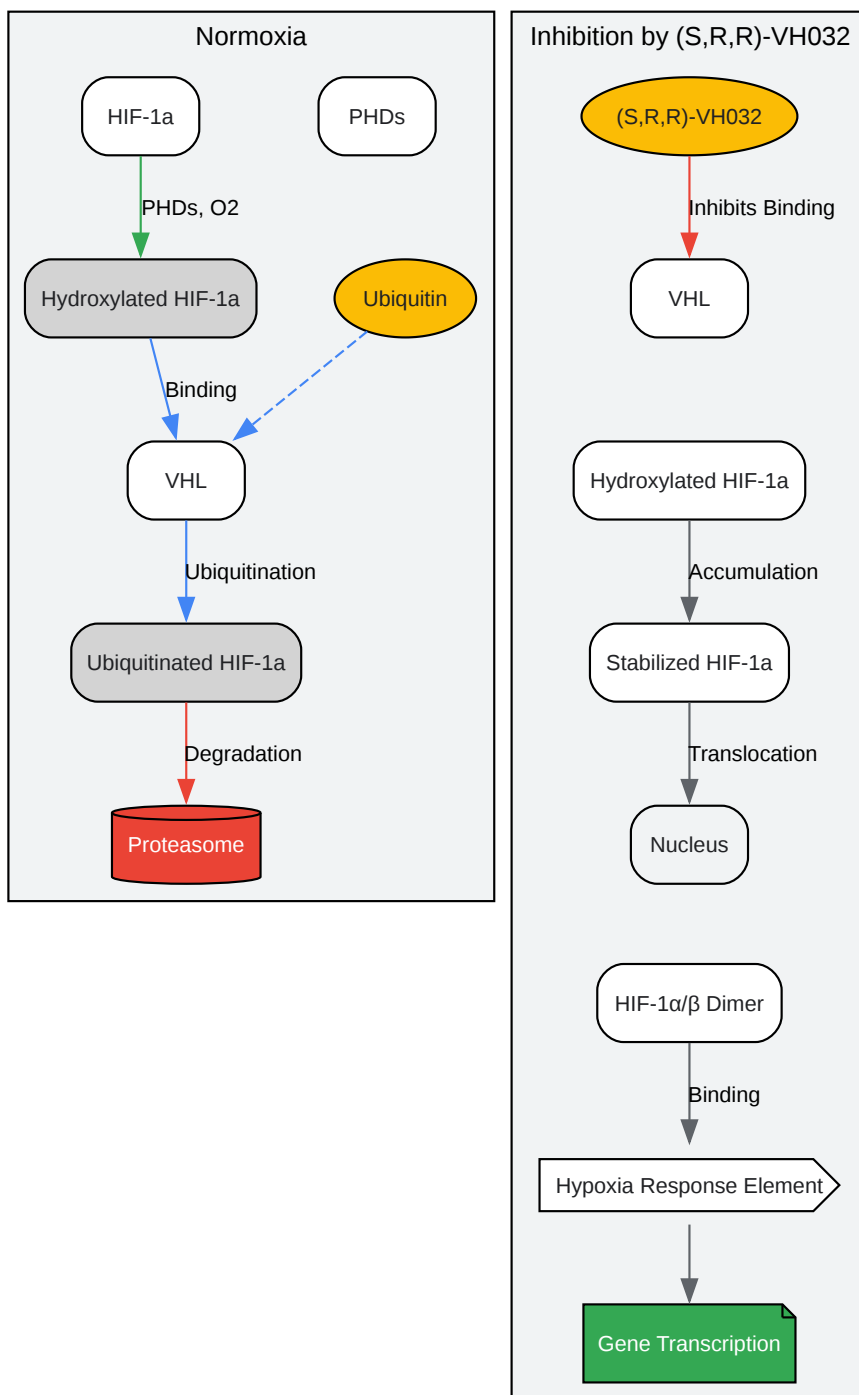
Property	Value	Source
IUPAC Name	N-((2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-pyrrolidin-2-yl)-N-((4-(4-methylthiazol-5-yl)phenyl)methyl)carboxamide	N/A
Molecular Formula	C ₂₄ H ₃₂ N ₄ O ₄ S	[1]
Molecular Weight	472.6 g/mol	[1]
CAS Number	2489876-59-5	N/A
Binding Affinity (Kd for VHL)	185 nM (for general VH032)	[2][3]
Solubility	DMSO: 90.0 mg/mL (190.4 mM)	[1]

Mechanism of Action: The VHL-HIF-1 α Signaling Pathway

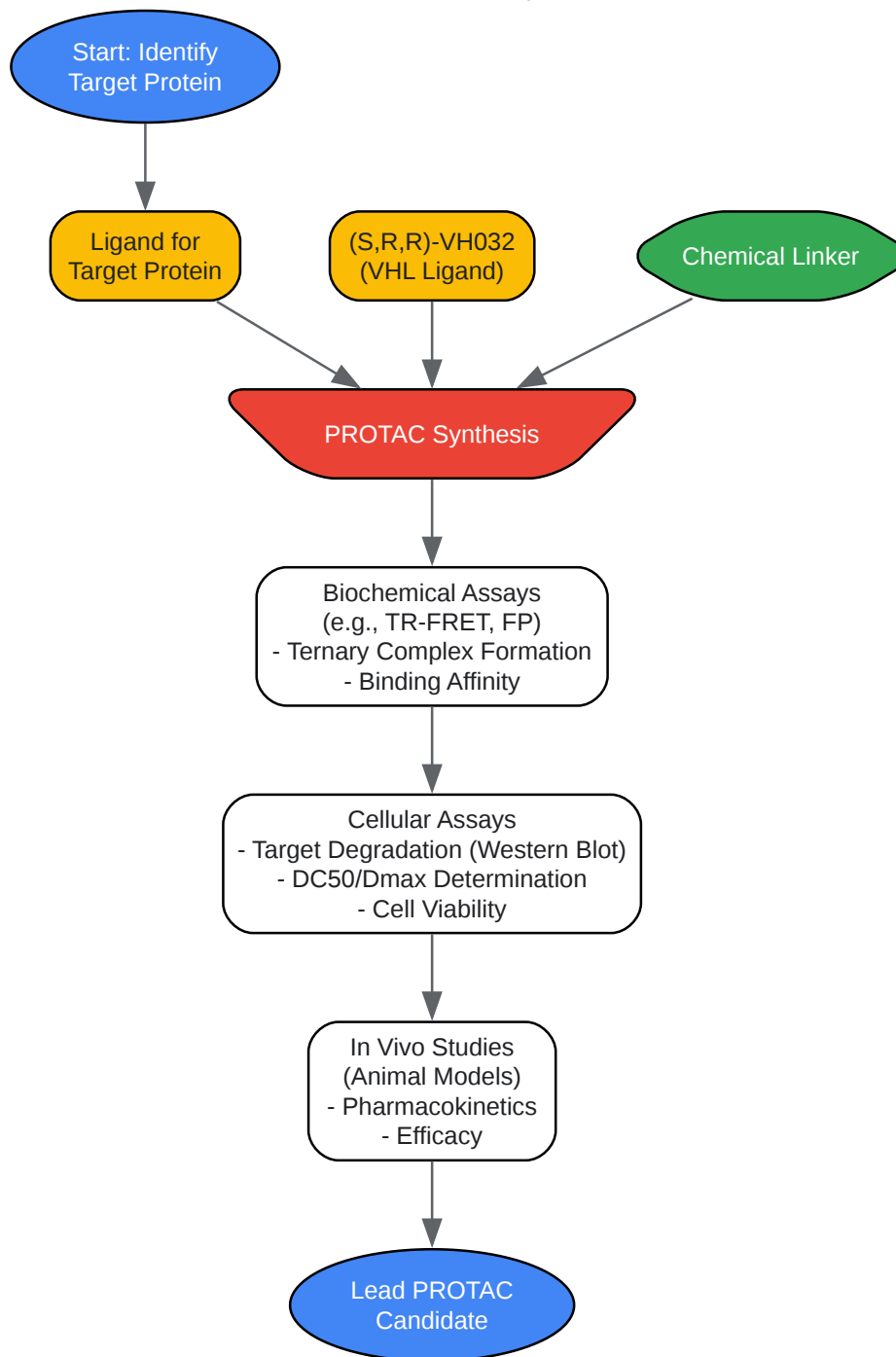
Under normal oxygen conditions (normoxia), the VHL protein, as part of an E3 ubiquitin ligase complex, recognizes and binds to the alpha subunit of the Hypoxia-Inducible Factor (HIF-1 α). This binding is dependent on the hydroxylation of specific proline residues on HIF-1 α by prolyl hydroxylases (PHDs). Following binding, VHL mediates the ubiquitination of HIF-1 α , targeting it for proteasomal degradation. This process keeps HIF-1 α levels low.

(S,R,R)-VH032 acts as a competitive inhibitor of the VHL:HIF-1 α interaction. By occupying the binding site on VHL, it prevents the ubiquitination and subsequent degradation of HIF-1 α . This leads to the stabilization and accumulation of HIF-1 α , which can then translocate to the nucleus, dimerize with HIF-1 β , and activate the transcription of hypoxia-responsive genes. This mechanism is fundamental to its application in PROTACs, where VH032 serves to recruit the VHL E3 ligase to a target protein for degradation.

VHL-HIF-1 α Signaling and VH032 Inhibition



General Workflow for PROTAC Synthesis and Evaluation



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References

- [1. VH032 | Ligand for E3 Ligase | TargetMol \[targetmol.com\]](#)
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- [3. tandfonline.com \[tandfonline.com\]](#)
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